Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate
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Overview
Description
Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate is an organic compound with a complex structure that includes a cyano group, an ethoxyethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate typically involves multi-step organic reactions. One common method includes the reaction of an appropriate alkene with a cyanoacetate derivative under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound with a cyano group and an ester group.
Ethyl 2-cyano-3,3-diethoxypropanoate: Contains similar functional groups but with different structural arrangements.
Ethyl 2-cyano-3-mercaptopropanoate: Similar sulfanyl and cyano groups but with a different carbon backbone.
Uniqueness
Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate is unique due to its combination of functional groups and the specific arrangement of its carbon backbone. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Properties
CAS No. |
61546-45-0 |
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Molecular Formula |
C17H29NO4S |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
ethyl 8-cyano-2-(2,2-diethoxyethylsulfanyl)oct-4-enoate |
InChI |
InChI=1S/C17H29NO4S/c1-4-20-16(21-5-2)14-23-15(17(19)22-6-3)12-10-8-7-9-11-13-18/h8,10,15-16H,4-7,9,11-12,14H2,1-3H3 |
InChI Key |
VTXLANVFAUUVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC(CC=CCCCC#N)C(=O)OCC)OCC |
Origin of Product |
United States |
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